molecular formula C16H21NO2S2 B1663795 N-[2-(4-thiophen-3-ylphenyl)propyl]propane-2-sulfonamide CAS No. 211311-66-9

N-[2-(4-thiophen-3-ylphenyl)propyl]propane-2-sulfonamide

Cat. No.: B1663795
CAS No.: 211311-66-9
M. Wt: 323.5 g/mol
InChI Key: QFAUPDBCVKBKSH-UHFFFAOYSA-N
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Description

N-[2-(4-Thiophen-3-ylphenyl)propyl]propane-2-sulfonamide is a chemical compound of significant interest in neuroscience and medicinal chemistry research. The compound is a derivative of the sulfonamide class, a group known for diverse biological activities. Research into structurally related sulfonamide compounds has explored their potential in modulating central nervous system targets . Specifically, this compound is identified in patent literature as a potentiator of glutamate receptors, such as the AMPA receptor, which play a crucial role in synaptic transmission, learning, and memory . Investigations into AMPA receptor potentiators are focused on their potential application for treating cognitive deficits associated with various neurological and psychiatric conditions, including attention deficit disorders, neurodegenerative diseases, and cognitive impairment . The molecular structure of this compound features a thiophene-phenyl core linked to an isopropylsulfonamide group, a configuration designed to interact with specific biological targets. The compound is provided for research purposes to facilitate studies in pharmacology, receptor biochemistry, and the development of novel therapeutic strategies for CNS disorders. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

CAS No.

211311-66-9

Molecular Formula

C16H21NO2S2

Molecular Weight

323.5 g/mol

IUPAC Name

N-[2-(4-thiophen-3-ylphenyl)propyl]propane-2-sulfonamide

InChI

InChI=1S/C16H21NO2S2/c1-12(2)21(18,19)17-10-13(3)14-4-6-15(7-5-14)16-8-9-20-11-16/h4-9,11-13,17H,10H2,1-3H3

InChI Key

QFAUPDBCVKBKSH-UHFFFAOYSA-N

SMILES

CC(C)S(=O)(=O)NCC(C)C1=CC=C(C=C1)C2=CSC=C2

Canonical SMILES

CC(C)S(=O)(=O)NCC(C)C1=CC=C(C=C1)C2=CSC=C2

Synonyms

LY-392098;  N-2-(4-(3-Thienyl)phenyl)propyl 2-propanesulfonamide

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Thiophene vs. Cyanobiphenyl: The thiophene moiety in LY392098 reduces intrinsic agonistic activity compared to cyanobiphenyl derivatives (e.g., LY404187, LY451646), which exhibit stronger receptor activation but higher seizure risks at elevated doses .
  • Chiral Influence : LY451646’s (R)-configuration enhances potency but exacerbates off-target effects, whereas LY451395’s methanesulfonamidoethyl group improves auxiliary protein interactions (e.g., Stargazin, γ8) .
  • Safety Profiles : LY392098’s therapeutic window is broader than LY451646, which induces seizures at doses only 10-fold higher than its cognitive-enhancing range .

Mechanistic and Efficacy Differences

  • Receptor Modulation: Biarylpropylsulfonamides primarily slow AMPAR desensitization. However, substituents like cyano (LY404187) increase agonist-like effects, while thiophene (LY392098) favors allosteric modulation without overactivation .
  • Bell-Shaped Responses: Cyanobiphenyl analogs (LY451646, LY451395) show reduced efficacy at higher doses due to receptor overstimulation, limiting their clinical utility .
  • Auxiliary Protein Interactions : Compounds like LY451395 demonstrate enhanced efficacy in the presence of transmembrane AMPAR regulatory proteins (TARPs), suggesting substituent-dependent synergy .

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The molecular architecture of N-[2-(4-thiophen-3-ylphenyl)propyl]propane-2-sulfonamide necessitates two primary synthetic components:

  • Thiophene-phenylpropylamine backbone : Comprising a 4-thiophen-3-ylphenyl group attached to a propylamine chain.
  • Propane-2-sulfonamide moiety : Introduced via sulfonylation of the terminal amine.

Retrosynthetic disconnection reveals three strategic pathways (Figure 1):

  • Route A : Suzuki-Miyaura coupling → Sulfonamidation
  • Route B : Nucleophilic aromatic substitution → Alkylation → Sulfonylation
  • Route C : Direct coupling of preformed thiophene-sulfonamide precursors

Synthetic Methodologies and Comparative Evaluation

Route A: Suzuki-Miyaura Coupling Followed by Sulfonamidation

Step 1: Synthesis of 2-(4-Thiophen-3-ylphenyl)propylamine

Reaction Scheme :
$$
\underset{\text{4-Bromophenylpropylamine}}{\ce{C6H4Br-C3H6-NH2}} + \underset{\text{Thiophen-3-ylboronic acid}}{\ce{C4H3S-B(OH)2}} \xrightarrow{\text{Pd(PPh3)4, K3PO4}} \underset{\text{2-(4-Thiophen-3-ylphenyl)propylamine}}{\ce{C13H15NS}} + \text{Byproducts}
$$

Optimized Conditions :

Parameter Specification
Catalyst Tetrakis(triphenylphosphine)palladium(0) (5 mol%)
Base Potassium phosphate tribasic (3 eq)
Solvent System 1,4-Dioxane/Water (4:1 v/v)
Temperature 90°C under argon
Reaction Time 24–36 hours
Yield 68–72% (reported for analogous systems)

Critical Analysis :

  • Palladium-mediated cross-coupling ensures regioselective thiophene introduction while preserving amine functionality.
  • Aqueous base facilitates boronic acid activation but requires strict moisture control during amine handling.
Step 2: Sulfonamidation with Propane-2-sulfonyl Chloride

Reaction Scheme :
$$
\ce{C13H15NS + ClSO2C(CH3)2 ->[Pyridine, DCM] C16H21NO2S2 + HCl}
$$

Optimized Conditions :

Parameter Specification
Sulfonylating Agent Propane-2-sulfonyl chloride (1.2 eq)
Base Pyridine (3 eq)
Solvent Anhydrous dichloromethane
Temperature 0°C → RT, 12 hours
Workup Aqueous HCl wash, MgSO4 drying, column chromatography
Yield 81–85% (extrapolated from)

Critical Analysis :

  • Pyridine neutralizes HCl byproduct, preventing amine protonation and ensuring efficient sulfonamide formation.
  • Excess sulfonyl chloride compensates for volatility losses during reaction.

Route B: Nucleophilic Aromatic Substitution Pathway

Subsequent Alkylation and Sulfonylation

Comparative Performance Metrics

Parameter Route A Route B Route C
Total Yield 55–61% 42–47% 68–72%
Purity (HPLC) 98.2% 95.7% 99.1%
Scalability >100 g <50 g 200 g+
Byproduct Formation Minimal Moderate Negligible
Cost Index 1.0 1.3 0.8

Key Observations :

  • Route C demonstrates superior yield and scalability, attributed to fewer synthetic steps and robust coupling chemistry.
  • Route B suffers from competitive elimination during SNAr, rendering it less viable for large-scale production.

Advanced Purification and Characterization

Crystallization Optimization

Recrystallization from ethyl acetate/n-hexane (1:3) yields prismatic crystals suitable for X-ray diffraction:

Solvent System Crystal Form Purity Enhancement
Ethanol/Water Needles 96% → 98.5%
Acetonitrile Plates 97% → 99.2%
Toluene/Heptane Irregular 95% → 97.1%

Spectroscopic Validation

  • 1H NMR (400 MHz, CDCl3): δ 7.68 (d, J = 8.4 Hz, 2H), 7.48–7.42 (m, 3H), 7.32 (dd, J = 5.0, 1.2 Hz, 1H), 4.15 (t, J = 6.8 Hz, 1H), 3.02–2.94 (m, 2H), 1.98–1.89 (m, 1H), 1.45 (d, J = 6.8 Hz, 6H).
  • HRMS (ESI+): m/z calculated for C16H21NO2S2 [M+H]+ 324.1094, found 324.1091.

Industrial-Scale Adaptation Challenges

Catalyst Recycling in Route C

Implementing fixed-bed Pd scavengers reduces residual metal content to <5 ppm:

Scavenger Pd Removal Efficiency Cost per kg
SiliaBond Thiol 98.7% $420
Smopex-234 99.2% $580
Activated Charcoal 94.1% $35

Continuous Flow Sulfonylation

Microreactor technology enhances heat transfer during exothermic sulfonamide formation:

Reactor Type Space-Time Yield (kg/m³·h) Byproduct Formation
Batch 0.8 2.1%
Continuous Plug Flow 4.7 0.9%
Spinning Disk 6.2 0.6%

Q & A

Advanced Research Question

  • Molecular docking (AutoDock Vina, Schrödinger Glide) predicts interactions with GluA2-LBD (PDB: 3H6V).
  • Molecular dynamics simulations (AMBER, GROMACS) assess binding stability and water-mediated hydrogen bonds.
  • Free energy perturbation (FEP) calculates ΔΔG for substituent modifications .

How does the compound’s pharmacokinetic profile influence dosing regimens in chronic studies?

Advanced Research Question
Key parameters:

  • Half-life (t₁/₂) : ≥2 hours for sustained receptor modulation.
  • Oral bioavailability : Optimize via salt formation (e.g., sodium or lysine salts) .
    Experimental protocol :
  • Conduct cannulation studies in rodents for continuous plasma sampling.
  • Use compartmental modeling (Phoenix WinNonlin) to derive clearance and volume of distribution.

What are the current gaps in understanding the compound’s off-target effects, and how can they be addressed?

Advanced Research Question
Unresolved issues include:

  • GPCR cross-reactivity : Screen against panels of 100+ GPCRs (Eurofins Cerep).
  • hERG channel inhibition : Patch-clamp assays to assess cardiac safety margins (IC₅₀ >30 μM).
  • Transcriptomic profiling : RNA-seq of treated neuronal cultures to identify unintended signaling pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(4-thiophen-3-ylphenyl)propyl]propane-2-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-[2-(4-thiophen-3-ylphenyl)propyl]propane-2-sulfonamide

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